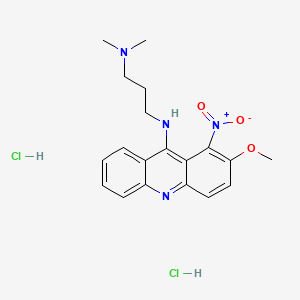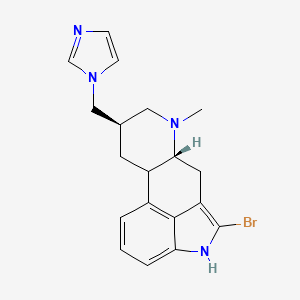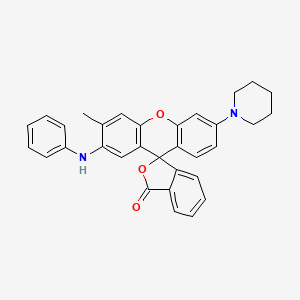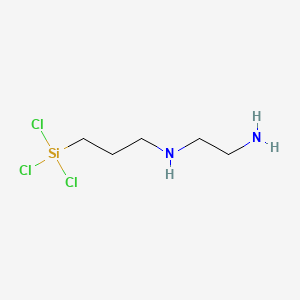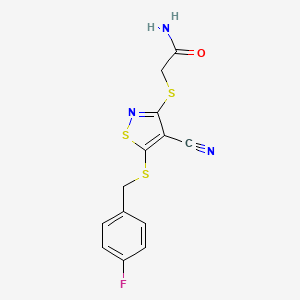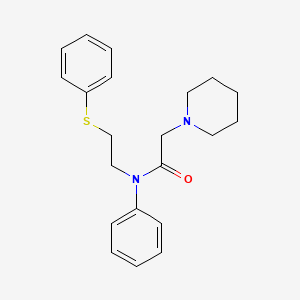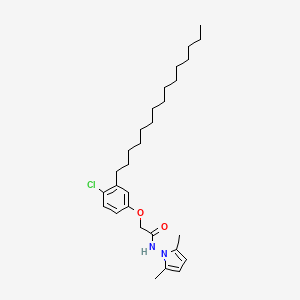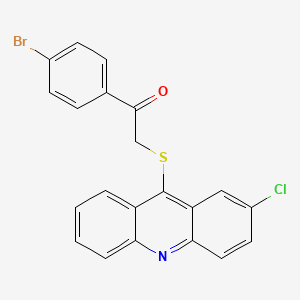
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dodecylthio groups attached to a pentanoic acid backbone, with diethanolamine forming a salt with the acid. The molecular formula of this compound is C29H58O2S2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt typically involves the reaction of 4,4-Bis(dodecylthio)pentanoic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The dodecylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymerization reactions.
Biology: The compound can be used in studies involving thiol-based bioconjugation.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness
4,4-Bis(dodecylthio)pentanoic acid, diethanolamine salt is unique due to its specific structural features, such as the presence of two dodecylthio groups and the formation of a salt with diethanolamine. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
71519-96-5 |
|---|---|
Fórmula molecular |
C33H69NO4S2 |
Peso molecular |
608.0 g/mol |
Nombre IUPAC |
4,4-bis(dodecylsulfanyl)pentanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C29H58O2S2.C4H11NO2/c1-4-6-8-10-12-14-16-18-20-22-26-32-29(3,25-24-28(30)31)33-27-23-21-19-17-15-13-11-9-7-5-2;6-3-1-5-2-4-7/h4-27H2,1-3H3,(H,30,31);5-7H,1-4H2 |
Clave InChI |
OXSJXZPFJVTJDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC(C)(CCC(=O)O)SCCCCCCCCCCCC.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



